Thioacétate de tert-butyle

Vue d'ensemble

Description

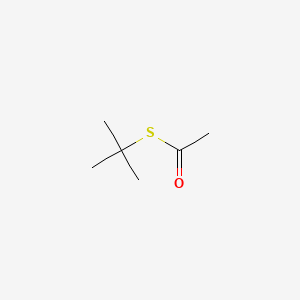

S-tert-Butyl thioacetate is a thioester compound with the molecular formula CH₃COSC(CH₃)₃ and a molecular weight of 132.22 g/mol . It is known for its application in organic synthesis, particularly in the preparation of vinyloxyborane derivatives . The compound is a colorless liquid with a boiling point of 135-136°C and a density of 0.927 g/mL at 25°C .

Applications De Recherche Scientifique

Chemical Ligation

S-tert-Butyl thioacetate serves as an effective handle in native chemical ligation (NCL), a method used to synthesize peptides and proteins. The compound's steric hindrance allows for selective reactions that can be utilized to join peptide segments efficiently. In one study, S-tert-butyl thioacetate was employed to create peptide thioesters that are crucial for NCL, demonstrating high yields and stability under mild conditions .

Case Study: Peptide Synthesis

A notable case involved the synthesis of a complex peptide using S-tert-butyl thioacetate as a linker. The reaction conditions were optimized to ensure the stability of the thioester while facilitating the ligation process. The resulting peptide exhibited desired biological activity, highlighting the utility of S-tert-butyl thioacetate in producing functional biomolecules .

Catalytic Transformations

S-tert-butyl thioacetate is also utilized in various catalytic reactions, particularly in enantioselective synthesis. It has been shown to participate in aldol reactions where it acts as a precursor for silyl ketene acetals. These intermediates are critical for generating complex structures with high stereochemical control.

Table 1: Summary of Catalytic Reactions Involving S-tert-Butyl Thioacetate

| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reaction | 23 °C, 42 hours | 82 | 38 |

| Silyl Ketene Acetal Formation | Under TMSBr catalysis | N/A | N/A |

| Thioether to Thioacetate Conversion | TiCl4 catalysis | Up to 86 | N/A |

This table summarizes key reactions where S-tert-butyl thioacetate has been utilized, showcasing its effectiveness in achieving high yields under optimized conditions .

Research has indicated that modifications to compounds containing the thioacetamide moiety can lead to significant changes in biological activity. In studies assessing the structure-activity relationship (SAR) of related compounds, it was found that the presence of sulfur in the nonoxidized form is crucial for maintaining biological efficacy. This insight underscores the importance of S-tert-butyl thioacetate as a building block in drug design and development .

Case Study: Cytokine Release Assay

In a cytokine release assay, compounds derived from S-tert-butyl thioacetate were tested for their ability to modulate IL-6 levels. The results indicated that maintaining specific structural features was essential for biological activity, further emphasizing the role of this compound in medicinal chemistry .

Mécanisme D'action

Target of Action

S-tert-Butyl thioacetate is a thioester . Thioesters are known to play a crucial role in various biochemical reactions, including the synthesis of bioactive compounds, creation of innovative catalysts, and exploration of enzyme-catalyzed reactions . .

Mode of Action

The mode of action of S-tert-Butyl thioacetate is primarily through its role as a thioester . Thioesters are known to participate in acylation reactions, particularly in the synthesis of thioacids . They can react with a broad range of substrates, leading to the formation of various products .

Biochemical Pathways

S-tert-Butyl thioacetate, as a thioester, is involved in the C-S bond formation, a crucial step in the synthesis of thioesters and thioacids . This process is part of a larger biochemical pathway known as thiolation, which involves the acylation of thiols . The downstream effects of these reactions can lead to the synthesis of a wide variety of bioactive compounds .

Pharmacokinetics

As a thioester, it is expected to have certain chemical properties such as a boiling point of 135-136 °c and a density of 0927 g/mL at 25 °C .

Result of Action

The result of the action of S-tert-Butyl thioacetate is the formation of various products through its role as a thioester in acylation reactions . These products can include a wide variety of bioactive compounds, depending on the specific substrates involved in the reaction .

Action Environment

The action of S-tert-Butyl thioacetate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances in the reaction environment . Additionally, its stability may be influenced by factors such as temperature and pH . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: S-tert-Butyl thioacetate can be synthesized through the acylation of thiols. One efficient method involves the use of water as a solvent, where the thioacetate anion acts as a nucleophile in nucleophilic displacement reactions . The reactions are carried out under pH control using potassium carbonate as a mild base to prevent the decomposition of mesylate starting materials .

Industrial Production Methods: In an industrial setting, S-tert-Butyl thioacetate can be purified by dissolving it in chloroform (ethanol-free), followed by washing with water, 10% sulfuric acid, saturated aqueous sodium bicarbonate, and water again. The solution is then dried over Drierite and anhydrous potassium carbonate before being fractionated under reduced pressure .

Analyse Des Réactions Chimiques

Types of Reactions: S-tert-Butyl thioacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with S-tert-Butyl thioacetate under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Thioesters and other substituted products.

Comparaison Avec Des Composés Similaires

- Ethyl thioacetate

- Methyl thioacetate

- Isopropyl thioacetate

Comparison: S-tert-Butyl thioacetate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity compared to other thioacetates. This steric effect can enhance the compound’s stability and selectivity in certain reactions, making it a preferred choice in specific synthetic applications .

Activité Biologique

S-tert-Butyl thioacetate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

S-tert-Butyl thioacetate is a thioester with the molecular formula CHOS. It features a tert-butyl group attached to a thioacetate moiety, which contributes to its unique reactivity and stability characteristics. The compound is known for its ability to participate in various chemical reactions, including enantioselective synthesis processes.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to S-tert-butyl thioacetate. These compounds exhibit significant potency comparable to ascorbic acid, suggesting their potential as antioxidant drugs for treating oxidative stress-related diseases. Molecular docking studies have indicated favorable binding affinities with proteins involved in oxidative stress responses, such as Keap1 (Kelch-like ECH-associated protein 1) .

Anti-inflammatory Properties

Research has demonstrated that derivatives of S-tert-butyl thioacetate possess notable anti-inflammatory activities. For instance, tetrahydrobenzo[b]thiophene derivatives, which share structural similarities with S-tert-butyl thioacetate, have shown significant inhibition of inflammatory markers in vitro . This suggests that S-tert-butyl thioacetate may also exhibit similar anti-inflammatory effects.

Enantioselective Reactions

A pivotal study explored the use of S-tert-butyl thioacetate in enantioselective aldol reactions. The research demonstrated that using a magnesium bromide diethyl etherate complex catalyzed the formation of aldol products with high enantioselectivity (up to 90% ee). This reaction utilized S-tert-butyl thioacetate as a key reactant, showcasing its utility in asymmetric synthesis .

Stability and Reactivity

Another investigation focused on the stability of S-tert-butyl thioacetate under various conditions. The compound was found to be stable under alkaline conditions, making it suitable for use as a linker in peptide synthesis. In contrast, it was easily cleaved under slightly basic conditions by primary thiolates, indicating its potential for controlled release applications in drug delivery systems .

Data Tables

Propriétés

IUPAC Name |

S-tert-butyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFHXBBYLAVSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50244290 | |

| Record name | t-Butyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-90-6 | |

| Record name | t-Butyl thiolacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-tert-Butyl thioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of S-tert-Butyl thioacetate in the synthesis of quinoline-2,5,8(1H)-triones?

A1: S-tert-Butyl thioacetate acts as an acylating agent in this synthesis []. It reacts with 2,5-dimethoxyaniline in a Knorr cyclization reaction, ultimately leading to the formation of quinoline-2,5,8(1H)-triones. The S-tert-butyl group serves as a good leaving group, facilitating the cyclization process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.